(S)-2-Amino-N-(1-methyl-pyrrolidin-3-yl)-propionamide
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Overview
Description
(S)-2-Amino-N-(1-methyl-pyrrolidin-3-yl)-propionamide is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a pyrrolidine ring, and a propionamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(1-methyl-pyrrolidin-3-yl)-propionamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Amino-propionic acid and 1-methyl-pyrrolidine.
Coupling Reaction: The amino group of (S)-2-Amino-propionic acid is coupled with the amine group of 1-methyl-pyrrolidine using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) under mild conditions.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(1-methyl-pyrrolidin-3-yl)-propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrrolidine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms, and substituted derivatives of this compound.
Scientific Research Applications
(S)-2-Amino-N-(1-methyl-pyrrolidin-3-yl)-propionamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(1-methyl-pyrrolidin-3-yl)-propionamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: It can influence various signaling pathways, including those involved in cell proliferation, apoptosis, and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N-(1-methyl-pyrrolidin-3-yl)-acetamide
- (S)-2-Amino-N-(1-methyl-pyrrolidin-3-yl)-butyramide
- (S)-2-Amino-N-(1-methyl-pyrrolidin-3-yl)-valeramide
Uniqueness
(S)-2-Amino-N-(1-methyl-pyrrolidin-3-yl)-propionamide is unique due to its specific structural features, such as the combination of an amino group, a pyrrolidine ring, and a propionamide moiety
Properties
IUPAC Name |
(2S)-2-amino-N-(1-methylpyrrolidin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-6(9)8(12)10-7-3-4-11(2)5-7/h6-7H,3-5,9H2,1-2H3,(H,10,12)/t6-,7?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPSAWOKQUBQHI-PKPIPKONSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(C1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CCN(C1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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